molecular formula C34H24O22 B15187630 beta-Pedunculagin CAS No. 118014-30-5

beta-Pedunculagin

Cat. No.: B15187630
CAS No.: 118014-30-5
M. Wt: 784.5 g/mol
InChI Key: IYMHVUYNBVWXKH-MMQHQYPESA-N
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Description

Beta-Pedunculagin: is a naturally occurring ellagitannin, a type of polyphenol found in various plants, particularly in the bark and wood of certain species of oak trees. Ellagitannins are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Pedunculagin can be synthesized through the chemical modification of ellagic acid, a common precursor. The process typically involves the esterification of ellagic acid with various alcohols under acidic conditions. The reaction conditions include the use of strong acids like sulfuric acid and heating the mixture to promote esterification.

Industrial Production Methods: On an industrial scale, this compound is often extracted from plant sources using solvent extraction methods. The extraction process involves using organic solvents like methanol or ethanol to dissolve the ellagitannins from the plant material. The resulting extract is then purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-Pedunculagin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify the structure of the compound and produce different derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize this compound.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

  • Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound, breaking it down into simpler components.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction reactions can produce hydroxylated derivatives of this compound.

  • Hydrolysis: Hydrolysis can result in the formation of ellagic acid and other hydrolyzed products.

Scientific Research Applications

Chemistry: In chemistry, beta-Pedunculagin is used as a reagent in the synthesis of various organic compounds. Its antioxidant properties make it valuable in studying oxidative stress and free radical scavenging.

Biology: this compound has been studied for its biological activities, including its potential to inhibit the growth of cancer cells and its anti-inflammatory effects. It is also investigated for its role in modulating gut microbiota and promoting gut health.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for anticancer therapies.

Industry: In the food and beverage industry, this compound is used as a natural preservative and antioxidant. It is added to products to enhance their shelf life and nutritional value.

Mechanism of Action

Beta-Pedunculagin exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell proliferation. The compound interacts with molecular targets such as enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Punicalagin

  • Ellagic acid

  • Oligomeric proanthocyanidins (OPCs)

  • Tannic acid

Properties

CAS No.

118014-30-5

Molecular Formula

C34H24O22

Molecular Weight

784.5 g/mol

IUPAC Name

(1R,2S,19R,20R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone

InChI

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34-/m1/s1

InChI Key

IYMHVUYNBVWXKH-MMQHQYPESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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